molecular formula C14H11Cl2NO4S B4154737 2-[[(3,4-dichlorophenyl)sulfonyl](methyl)amino]benzoic acid

2-[[(3,4-dichlorophenyl)sulfonyl](methyl)amino]benzoic acid

Cat. No.: B4154737
M. Wt: 360.2 g/mol
InChI Key: SOKFQCVZHUMYAY-UHFFFAOYSA-N
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Description

“2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid” is a chemical compound with the molecular formula C14H11Cl2NO4S . It has an average mass of 360.212 Da and a monoisotopic mass of 358.978577 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid” are not available, it’s important to note that aromatic compounds like this one often undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 528.9±60.0 °C at 760 mmHg, and a flash point of 273.7±32.9 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its polar surface area is 83 Å2 .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)sulfonyl-methylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c1-17(13-5-3-2-4-10(13)14(18)19)22(20,21)9-6-7-11(15)12(16)8-9/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKFQCVZHUMYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-(3,4-dichloro-N-methylphenylsulfonamido)benzoate (21.0 g, 56.1 mmol) was dissolved in a mixture of methanol/dioxane/4 M NaOH (15/4/1, 420 ml, 84 mmol NaOH, 1.5 eq.), and further 4 M NaOH (63 ml, 252 mmol, 4.5 eq.) was added. The solution was stirred overnight at room temperature and then concentrated using a rotary evaporator. Ethyl acetate (800 ml) was added to the residue, and the mixture was washed with 0.5 M KHSO4 (1000 ml). The aqueous phase was then extracted three times with ethyl acetate (350 ml each time), and the combined organic phases were washed with saturated NaCl solution (500 ml). The organic phase was dried (sodium sulfate) and concentrated in vacuo.
Quantity
21 g
Type
reactant
Reaction Step One
Name
methanol dioxane
Quantity
420 mL
Type
reactant
Reaction Step One
Name
Quantity
63 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[(3,4-dichlorophenyl)sulfonyl](methyl)amino]benzoic acid
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2-[[(3,4-dichlorophenyl)sulfonyl](methyl)amino]benzoic acid
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2-[[(3,4-dichlorophenyl)sulfonyl](methyl)amino]benzoic acid
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2-[[(3,4-dichlorophenyl)sulfonyl](methyl)amino]benzoic acid
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2-[[(3,4-dichlorophenyl)sulfonyl](methyl)amino]benzoic acid
Reactant of Route 6
2-[[(3,4-dichlorophenyl)sulfonyl](methyl)amino]benzoic acid

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